Clofenetamine

Descripción general

Descripción

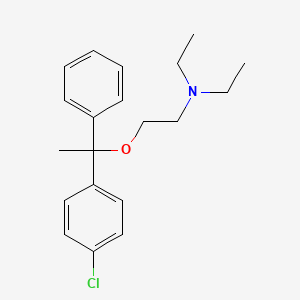

La clofenetamina es un compuesto químico bioactivo con la fórmula molecular C20H26ClNO y un peso molecular de 331,88 g/mol . Es un compuesto antihistamínico de haloxantina descubierto por Searle & Co en la década de 1940 . La clofenetamina se utiliza principalmente por sus propiedades antihistamínicas, que ayudan a aliviar las reacciones alérgicas.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: La síntesis de clofenetamina involucra varios pasos. Un método común incluye la reacción de clorobenzonitrilo con 2-halopiridina bajo la acción de amida de sodio para obtener un producto bruto de 2-(4-clorofenil)-2-(piridina-2-il) acetonitrilo . La reacción se lleva a cabo típicamente en una solución de tolueno, con 2-cloropiridina agregada gota a gota al clorobenzonitrilo a una temperatura controlada de 25-30 °C .

Métodos de Producción Industrial: La producción industrial de clofenetamina sigue rutas sintéticas similares pero a mayor escala. El proceso implica un control cuidadoso de las condiciones de reacción para garantizar un alto rendimiento y pureza del producto final. El producto bruto a menudo se purifica mediante recristalización u otros métodos adecuados para obtener la pureza deseada.

Análisis De Reacciones Químicas

Tipos de Reacciones: La clofenetamina experimenta varias reacciones químicas, que incluyen:

Oxidación: La clofenetamina se puede oxidar para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir la clofenetamina en sus formas reducidas.

Sustitución: Las reacciones de sustitución pueden ocurrir en el anillo aromático u otros sitios reactivos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.

Sustitución: Se pueden usar agentes halogenantes como cloro o bromo para reacciones de sustitución.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir óxidos, mientras que las reacciones de sustitución pueden producir derivados halogenados.

Aplicaciones Científicas De Investigación

La clofenetamina tiene varias aplicaciones de investigación científica, que incluyen:

Química: Utilizado como reactivo en síntesis orgánica y como compuesto de referencia en química analítica.

Biología: Estudiado por sus efectos en los sistemas biológicos, particularmente sus propiedades antihistamínicas.

Medicina: Investigado para posibles usos terapéuticos en el tratamiento de reacciones alérgicas y otras afecciones.

Industria: Utilizado en el desarrollo de productos farmacéuticos y otros productos químicos.

Mecanismo De Acción

La clofenetamina ejerce sus efectos principalmente a través de su acción como antihistamínico. Se une a los receptores H1 de la histamina, bloqueando la acción de la histamina endógena . Esto lleva a un alivio temporal de los síntomas asociados con reacciones alérgicas, como picazón, hinchazón y enrojecimiento. Los objetivos moleculares incluyen los receptores de histamina, y las vías involucradas están relacionadas con la inhibición de las respuestas mediadas por histamina.

Compuestos Similares:

Clorfeniramina: Otro antihistamínico con propiedades similares pero diferente estructura molecular.

Difenhidramina: Un antihistamínico ampliamente utilizado con efectos sedantes.

Bromfeniramina: Similar a la clorfeniramina pero con un átomo de bromo en lugar de cloro.

Singularidad de la clofenetamina: La clofenetamina es única debido a su estructura molecular específica, que proporciona propiedades farmacológicas distintas. A diferencia de otros antihistamínicos, puede tener un perfil de efectos secundarios y eficacia diferente en el tratamiento de reacciones alérgicas.

Al comprender los aspectos detallados de la clofenetamina, los investigadores y los profesionales pueden utilizar mejor este compuesto en diversas aplicaciones científicas y médicas.

Comparación Con Compuestos Similares

Chlorpheniramine: Another antihistamine with similar properties but different molecular structure.

Diphenhydramine: A widely used antihistamine with sedative effects.

Brompheniramine: Similar to chlorpheniramine but with a bromine atom instead of chlorine.

Uniqueness of Clofenetamine: this compound is unique due to its specific molecular structure, which provides distinct pharmacological properties. Unlike some other antihistamines, it may have a different side effect profile and efficacy in treating allergic reactions.

By understanding the detailed aspects of this compound, researchers and practitioners can better utilize this compound in various scientific and medical applications.

Propiedades

IUPAC Name |

2-[1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKFQEQVEOQNTRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20862081 | |

| Record name | 2-(alpha-(p-Chlorophenyl)-alpha-methylbenzyloxy)-N,N-diethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

511-46-6 | |

| Record name | 2-[1-(4-Chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=511-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Clofenetamine [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000511466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(alpha-(p-Chlorophenyl)-alpha-methylbenzyloxy)-N,N-diethylethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20862081 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CLOFENETAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YH9CQF0FP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

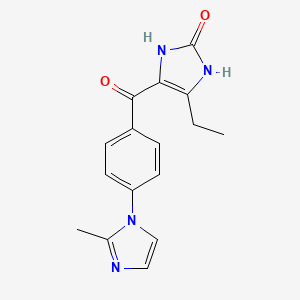

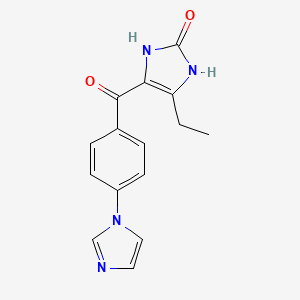

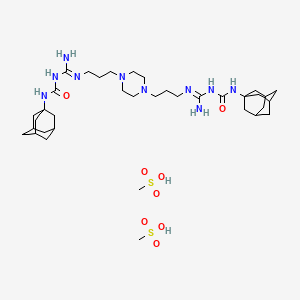

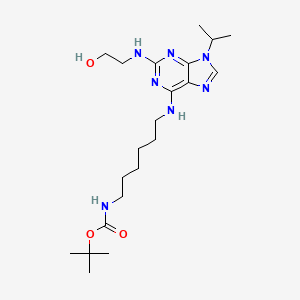

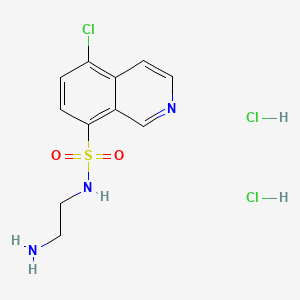

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Propylthiazolo[4,5-c]quinolin-4-amine](/img/structure/B1669137.png)

![1-(3,4-dichlorophenyl)-3-azabicyclo[3.1.0]hexane Hydrochloride](/img/structure/B1669140.png)